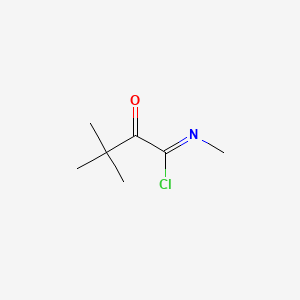
N,3,3-trimethyl-2-oxobutanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,3-trimethyl-2-oxobutanimidoyl chloride is an organic compound with a unique structure that includes a chloride group attached to an imidoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-2-oxobutanimidoyl chloride typically involves the reaction of 3,3-dimethyl-2-butanone with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the desired imidoyl chloride under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,3,3-trimethyl-2-oxobutanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to simpler derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,3,3-trimethyl-2-oxobutanimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
Its ability to form stable amides and esters makes it useful in drug design and development .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of N,3,3-trimethyl-2-oxobutanimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,3,3-trimethyl-2-oxobutanimidoyl chloride include:
Acetyl Chloride: A simpler acyl chloride with similar reactivity.
Benzoyl Chloride: An aromatic acyl chloride with different reactivity due to the presence of a benzene ring.
Uniqueness
Its ability to form stable intermediates and products makes it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
124838-03-5 |
|---|---|
Molekularformel |
C7H12ClNO |
Molekulargewicht |
161.629 |
IUPAC-Name |
N,3,3-trimethyl-2-oxobutanimidoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-7(2,3)5(10)6(8)9-4/h1-4H3 |
InChI-Schlüssel |
PKDZIMRUNPZGDW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=NC)Cl |
Synonyme |
Butanimidoyl chloride, N,3,3-trimethyl-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















